physical and chemical properties of 4,6-dibromo-1H-indole-3-carbaldehyde
physical and chemical properties of 4,6-dibromo-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 4,6-Dibromo-1H-indole-3-carbaldehyde
Executive Summary: 4,6-Dibromo-1H-indole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its strategically placed bromine atoms and reactive aldehyde functionality offer a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its logical synthesis, a roadmap for its spectroscopic characterization, and an exploration of its synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.
Molecular Profile and Physicochemical Properties
The unique arrangement of substituents on the indole core dictates the compound's physical characteristics and chemical behavior.
Structure and Nomenclature
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IUPAC Name: 4,6-dibromo-1H-indole-3-carbaldehyde
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Synonyms: 4,6-dibromo-3-formylindole
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Chemical Formula: C₉H₅Br₂NO
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Molecular Weight: 302.95 g/mol [1]
The structure consists of a bicyclic indole ring system, with bromine atoms substituted at positions 4 and 6 of the benzene ring portion. A carbaldehyde (formyl) group is attached to the C3 position of the pyrrole ring.
Core Physicochemical Data
The data presented below is a combination of calculated values and empirical data from closely related structural analogs, providing a robust profile for experimental planning.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₅Br₂NO | - |
| Molecular Weight | 302.95 g/mol | [1] |
| Appearance | Expected to be a pale yellow to brown solid | Based on analogs like 6-bromoindole-3-carbaldehyde. |
| Melting Point | >200 °C (Predicted) | Mono-bromo analogs melt around 202-206 °C; increased halogenation and molecular weight typically raise the melting point. |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). | General solubility profile for substituted indoles.[2] |
| pKa | Weakly acidic (N-H proton, ~16-17); the compound is essentially neutral. | Based on the parent indole-3-carbaldehyde.[3] |
Synthesis and Purification
The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This electrophilic aromatic substitution is highly regioselective for the electron-rich C3 position of the indole nucleus.
Retrosynthetic Analysis & Strategic Rationale
The synthesis logically begins with the commercially available or readily synthesized 4,6-dibromo-1H-indole. The key transformation is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the ideal choice due to its high efficiency, use of common reagents, and proven applicability to a wide range of substituted indoles.[6] The reaction proceeds by generating a Vilsmeier reagent, a chloroiminium ion, in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[7]
Experimental Protocol: Vilsmeier-Haack Formylation of 4,6-Dibromo-1H-indole
This protocol is adapted from established procedures for halogenated indoles.[8]
Materials:
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4,6-Dibromo-1H-indole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Saturated sodium carbonate (Na₂CO₃) solution
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Ice
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Ethyl acetate
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Brine
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 molar equivalents). Cool the flask to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add POCl₃ (1.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction and safely form the electrophilic Vilsmeier reagent. Stir the resulting mixture at 0 °C for an additional 30 minutes.
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Indole Addition: Dissolve 4,6-dibromo-1H-indole (1.0 molar equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This step hydrolyzes the intermediate iminium salt.
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Neutralization and Precipitation: Slowly add saturated sodium carbonate solution to the mixture until it is basic (pH > 8). This neutralizes the acid and precipitates the crude product.
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Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and air-dry.
Purification and Validation
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). The purity of the final product should be validated by measuring its melting point and confirmed using the spectroscopic methods detailed in the next section.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Spectroscopic and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures are expected for 4,6-Dibromo-1H-indole-3-carbaldehyde based on established data for similar structures.[8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous map of the molecule's carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.4 | br s | 1H | NH | The indole N-H proton is acidic and typically appears as a broad singlet far downfield. |
| ~9.95 | s | 1H | CH O | Aldehyde protons are highly deshielded and appear as sharp singlets. |
| ~8.40 | s | 1H | H-2 | The proton at C2 is adjacent to the electron-withdrawing aldehyde and the nitrogen atom. |
| ~8.10 | d, J ≈ 1.5 Hz | 1H | H-5 | Aromatic proton ortho to a bromine atom, showing meta-coupling to H-7. |
| ~7.80 | d, J ≈ 1.5 Hz | 1H | H-7 | Aromatic proton ortho to a bromine atom, showing meta-coupling to H-5. |
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~185.5 | C HO |
| ~139.0 | C-2 |
| ~137.0 | C-7a |
| ~125.0 | C-3a |
| ~124.5 | C-5 |
| ~122.0 | C-7 |
| ~118.0 | C-3 |
| ~116.5 | C-6 (C-Br) |
| ~115.0 | C-4 (C-Br) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
Expected Characteristic IR Absorption Bands (KBr Pellet):
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200-3100 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2850, ~2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1650-1635 | C=O Stretch | Conjugated Aldehyde |
| ~1580, ~1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the bromine atoms through their characteristic isotopic pattern.
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Expected Molecular Ion (M⁺): A cluster of peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).
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Isotopic Pattern: The molecular ion region will show three main peaks in a ~1:2:1 ratio:
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M⁺: (C₉H₅⁷⁹Br₂NO) at m/z ≈ 301
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[M+2]⁺: (C₉H₅⁷⁹Br⁸¹BrNO) at m/z ≈ 303
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[M+4]⁺: (C₉H₅⁸¹Br₂NO) at m/z ≈ 305
-
-
Key Fragment: Loss of the formyl group (•CHO, 29 Da) is a common fragmentation pathway for aromatic aldehydes.
Characterization Workflow Diagram
Caption: Spectroscopic characterization workflow.
Chemical Reactivity and Synthetic Utility
4,6-Dibromo-1H-indole-3-carbaldehyde is a trifunctional molecule, with reactivity centered on the aldehyde, the indole N-H, and the C-Br bonds.
Reactions at the C3-Carbaldehyde
The aldehyde is the most versatile handle for synthetic elaboration.
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Oxidation: Can be readily oxidized to the corresponding 4,6-dibromo-1H-indole-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to the alcohol, (4,6-dibromo-1H-indol-3-yl)methanol, is achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Carbon-Carbon Bond Formation: It serves as an electrophile in various classical C-C bond-forming reactions, including:
-
Wittig Reaction: To form substituted alkenes.
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Henry Reaction: Condensation with nitroalkanes to produce nitro-vinyl indoles.[10]
-
Knoevenagel Condensation: With active methylene compounds.
-
-
Carbon-Nitrogen Bond Formation:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.
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Condensation: Formation of imines and oximes.
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Reactions at the N1-Position and C-Br Bonds
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N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents, which can modulate the compound's electronic properties and solubility.[11]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds at positions 4 and 6 are suitable handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. This provides a powerful pathway to complex, poly-substituted indole derivatives.
Reactivity Relationships Diagram
Caption: Key reactivity pathways.
Conclusion and Future Outlook
4,6-Dibromo-1H-indole-3-carbaldehyde stands as a highly functionalized and synthetically valuable building block. Its preparation via the robust Vilsmeier-Haack reaction is straightforward. The orthogonal reactivity of its three key functional sites—the aldehyde, the indole nitrogen, and the two carbon-bromine bonds—provides chemists with a powerful platform for generating diverse libraries of complex indole derivatives. This versatility makes it a compound of high interest for applications in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents, as well as in the synthesis of novel organic materials.
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